molecular formula C7F14O B103073 Decafluoro-5-(trifluoromethyl)hexanoyl fluoride CAS No. 18017-31-7

Decafluoro-5-(trifluoromethyl)hexanoyl fluoride

Cat. No.: B103073
CAS No.: 18017-31-7
M. Wt: 366.05 g/mol
InChI Key: JQXGQDNUXYODIT-UHFFFAOYSA-N
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Description

Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Decafluoro-5-(trifluoromethyl)hexanoyl fluoride can be synthesized through the reaction of hexanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decafluoro-5-(trifluoromethyl)hexanoyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine may yield a fluorinated amide, while reaction with an alcohol may produce a fluorinated ester .

Scientific Research Applications

Decafluoro-5-(trifluoromethyl)hexanoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a potent inhibitor of certain enzymes and a useful tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of both a carbonyl and a fluoride group. This combination of features imparts distinct chemical properties that are not found in other similar compounds .

Properties

CAS No.

18017-31-7

Molecular Formula

C7F14O

Molecular Weight

366.05 g/mol

IUPAC Name

2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoyl fluoride

InChI

InChI=1S/C7F14O/c8-1(22)2(9,10)4(12,13)5(14,15)3(11,6(16,17)18)7(19,20)21

InChI Key

JQXGQDNUXYODIT-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F

Key on ui other cas no.

18017-31-7

Origin of Product

United States

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